Cas no 22123-11-1 (3-Cyano-6-(2-thienyl)-4-trifluoromethyl-2(1H)-pyridone)

3-シアノ-6-(2-チエニル)-4-トリフルオロメチル-2(1H)-ピリドンは、有機合成化学において重要な中間体として機能する複素環式化合物です。その分子構造は、チオフェン環とピリドン骨格の組み合わせにより特徴づけられ、電子求引性のトリフルオロメチル基とシアノ基を有しています。この特異な構造により、医薬品開発や材料科学分野での応用が期待されます。特に、フッ素原子の存在が脂溶性を向上させ、生体利用能の改善に寄与する点が注目されます。また、π共役系の拡張により光電気的特性を示す可能性もあり、有機電子デバイス材料としての利用も検討されています。

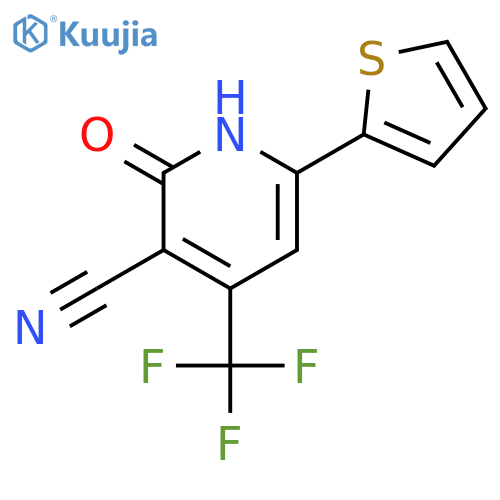

22123-11-1 structure

商品名:3-Cyano-6-(2-thienyl)-4-trifluoromethyl-2(1H)-pyridone

3-Cyano-6-(2-thienyl)-4-trifluoromethyl-2(1H)-pyridone 化学的及び物理的性質

名前と識別子

-

- 3-Cyano-6-(2-thienyl)-4-trifluoromethyl-2(1H)-pyridone

- 2-Oxo-6-(2-thienyl)-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

- 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile

- 2-oxo-6-thiophen-2-yl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile

- 2-oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

- 2-Oxo-6-thiophen-2-yl-4-trifluoromethyl-1,2-dihydropyridine-3-carbonitrile

- 6-<2-Thienyl>-4-trifluormethyl-1H-pyridon-(2)

- 6-thiophen-2-yl-4-trifluoromethyl-1H-pyridin-2-one

- 3335-45-3

- 4-(trifluoromethyl)-1,2-dihydro-2-oxo-6-(thiophen-2-yl)pyridine-3-carbonitrile

- Maybridge1_006155

- 22123-11-1

- AKOS005083838

- MFCD00741364

- 2-Hydroxy-6-(thien-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

- 1T-0036

- 3-cyano-6-(2-thienyl)-4-trifluoromethyl pyridone

- AKOS000487342

- A815946

- FT-0612561

- CHEMBL3627736

- 2-HYDROXY-6-THIEN-2-YL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE

- CS-0320666

- UBBGOCKMIMCHLZ-UHFFFAOYSA-N

- SR-01000507121-1

- 3-Cyano-4-trifluoromethyl-6-(2-thienyl)-2(1H)-pyridone

- 2-Hydroxy-6-(2-thienyl)-4-(trifluoromethyl)-nicotinonitrile

- SR-01000507121

- BDBM50129066

- 2-Hydroxy-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinonitrile

- 2K-305S

- 3-cyano-4-trifluoromethyl-6-(2-thienyl)-1h-pyridone

- J-014528

- 2-oxo-6-thiophen-2-yl-4-(triluoromethyl)-1H-pyridine-3-carbonitrile

- F0903-0102

- 2-oxo-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile;2-Oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

- 2-Hydroxy-6-(2-thienyl)-4-trifluoromethyl nicotinonitrile, AldrichCPR

- 2-Hydroxy-6-(2-thienyl)-4-trifluoromethyl nicotinonitrile

- 2-hydroxy-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

- SB55372

- MFCD00052654

- HMS558P17

- DTXSID40351341

- 2-Hydroxy-6-(thien-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile 97%

- CHEBI:194820

- FT-0638191

-

- インチ: 1S/C11H5F3N2OS/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15/h1-4H,(H,16,17)

- InChIKey: UBBGOCKMIMCHLZ-UHFFFAOYSA-N

- ほほえんだ: N#CC1=C(C(F)(F)F)C=C(C2=CC=CS2)NC1=O

計算された属性

- せいみつぶんしりょう: 270.00700

- どういたいしつりょう: 270.00746845g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 498

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 81.1Ų

じっけんとくせい

- PSA: 85.15000

- LogP: 3.40618

3-Cyano-6-(2-thienyl)-4-trifluoromethyl-2(1H)-pyridone セキュリティ情報

- 危険物輸送番号:UN 3276

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: 26-36/37/39

3-Cyano-6-(2-thienyl)-4-trifluoromethyl-2(1H)-pyridone 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Cyano-6-(2-thienyl)-4-trifluoromethyl-2(1H)-pyridone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM176240-5g |

2-oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile |

22123-11-1 | 97% | 5g |

$399 | 2024-07-18 | |

| Chemenu | CM176240-5g |

2-oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile |

22123-11-1 | 97% | 5g |

$399 | 2021-08-05 | |

| Fluorochem | 020088-1g |

2-Oxo-6-thiophen-2-yl-4-trifluoromethyl-1,2-dihydropyridine-3-carbonitrile |

22123-11-1 | 1g |

£100.00 | 2022-03-01 | ||

| Ambeed | A134675-5g |

2-Oxo-6-(thiophen-2-yl)-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile |

22123-11-1 | 97% | 5g |

$405.0 | 2024-04-21 |

3-Cyano-6-(2-thienyl)-4-trifluoromethyl-2(1H)-pyridone 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

22123-11-1 (3-Cyano-6-(2-thienyl)-4-trifluoromethyl-2(1H)-pyridone) 関連製品

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 13769-43-2(potassium metavanadate)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:22123-11-1)3-Cyano-6-(2-thienyl)-4-trifluoromethyl-2(1H)-pyridone

清らかである:99%

はかる:5g

価格 ($):364.0